molecular formula C18H18FN5O B2771520 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034523-11-8

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2771520
CAS RN: 2034523-11-8
M. Wt: 339.374
InChI Key: POUIWTYJLQDLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of a specific enzyme called protein kinase B (PKB), which plays an important role in various cellular processes, including cell growth, survival, and metabolism.

Scientific Research Applications

Anticancer Activity

Research on fluoro substituted compounds, similar in structure to 1-(4-fluorobenzyl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea, has demonstrated potential anticancer activity. For instance, the study by Hammam et al. (2005) synthesized various fluoro substituted benzo[b]pyran derivatives, showcasing anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations comparable to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antagonist Activity for Neuropeptide S

A study by Zhang et al. (2008) on the development of 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones revealed that compounds with a structure incorporating elements similar to this compound can act as potent antagonists for Neuropeptide S (NPS). This suggests its utility in modulating behaviors and physiological processes regulated by NPS (Zhang, Gilmour, Navarro, & Runyon, 2008).

GPR39 Agonists

Sato et al. (2016) discovered novel GPR39 agonists through small-molecule-based screening, highlighting the role of compounds with similar structural features in modulating G protein-coupled receptor activities. These findings expand the potential therapeutic applications of such molecules in treating conditions related to GPR39 signaling (Sato, Huang, Kroeze, & Roth, 2016).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates with significant activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in the development of new antituberculosis agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

PDE9 Inhibitors

Wunder et al. (2005) characterized BAY 73-6691 as the first potent and selective inhibitor of phosphodiesterase 9 (PDE9), underlining the importance of such compounds in neurological disease treatment, specifically Alzheimer's disease. This study emphasizes the utility of structurally similar molecules in targeting PDE9 for therapeutic purposes (Wunder, Tersteegen, Rebmann, Erb, Fahrig, & Hendrix, 2005).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-24-12-15(11-23-24)17-7-4-14(9-20-17)10-22-18(25)21-8-13-2-5-16(19)6-3-13/h2-7,9,11-12H,8,10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUIWTYJLQDLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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